2,2,6,6-Tetramethyloxan-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

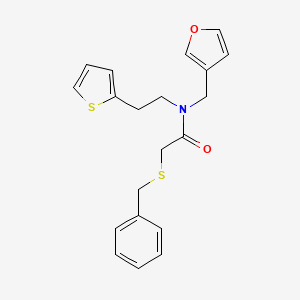

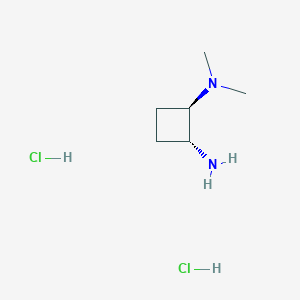

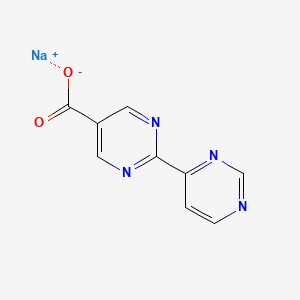

“2,2,6,6-Tetramethyloxan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 1823063-39-3 . It is also known as "(2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride" .

Molecular Structure Analysis

The molecular weight of “2,2,6,6-Tetramethyloxan-4-amine;hydrochloride” is 193.72 . The IUPAC name is “2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine hydrochloride” and the InChI code is "1S/C9H19NO.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H" .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Stabilization Mechanisms and Polymer Applications

- Hindered amines, including 2,2,6,6-tetramethylpiperidines, serve as effective photostabilizers for polymers. These compounds participate in multiple pathways to inhibit oxidation processes in polymers, demonstrating their versatility and efficiency in stabilization mechanisms. The study by Klemchuk and Gande (1989) reveals that hindered amines can trap acylperoxy radicals, converting them to carboxylic acids and are also converted into nitroxyl radicals in the process, which further trap alkyl radicals. This dual functionality emphasizes their importance in polymer photooxidation prevention (Klemchuk & Gande, 1989).

Reactions with Other Compounds

- The synthesis and hydrolysis reactions involving 2,2,6,6-tetramethylpiperidines with various compounds such as acetylenecarboxylic acid and its derivatives demonstrate the chemical versatility and reactivity of these compounds. Iwanami et al. (1964) explored the hydrolysis of diethyl acetylenedicarboxylate reactions with amines, showcasing the potential for creating varied compounds with specific functional properties (Iwanami et al., 1964).

Functionalization and Synthesis Applications

- Amine-functionalized materials have broad applications ranging from colloidal stabilization to potential biomedical applications. Soto-Cantu et al. (2012) discuss the synthesis and characterization of amine-functionalized silica, indicating the broad utility of these functional groups in modifying surface properties for various applications (Soto-Cantu et al., 2012).

- Additionally, Dumont, Jacques, and Desreux (2000) elaborate on the synthesis of lanthanide-containing macrocyclic Schiff bases, featuring substituents available for tethering, signifying the potential of these compounds in creating complex structures with specific functionalities (Dumont, Jacques, & Desreux, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

2,2,6,6-tetramethyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMREOSBWRWCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyloxan-4-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2699027.png)

![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2699028.png)

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)

![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)